molecular formula C15H13FO B1327395 3'-Fluoro-3-phenylpropiophenone CAS No. 898764-21-1

3'-Fluoro-3-phenylpropiophenone

Cat. No. B1327395
CAS RN: 898764-21-1
M. Wt: 228.26 g/mol
InChI Key: ZTHNVSUSEJTYLP-UHFFFAOYSA-N
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Description

“3’-Fluoro-3-phenylpropiophenone” is a chemical compound that belongs to the class of aryl ketones . It is a white solid and its IUPAC name is 1-(4-fluorophenyl)-3-phenyl-1-propanone .


Synthesis Analysis

The synthesis of “3’-Fluoro-3-phenylpropiophenone” can be achieved from 1-(3-Fluorophenyl)ethanol and Benzyl alcohol . The reaction conditions involve two stages: the first stage involves the reaction of 3-fluoro-α-methylbenzyl alcohol with Cp*Ir(6,6’-dionato-2,2’-bipyridine)(H2O) in tert-Amyl alcohol at 20°C for 6 hours under reflux . The second stage involves the reaction with benzylic alcohol in tert-Amyl alcohol for 6 hours under reflux .


Molecular Structure Analysis

The molecular structure of “3’-Fluoro-3-phenylpropiophenone” is characterized by a benzene ring conjugated to a propanone . The molecular formula is C15H13FO and the molecular weight is 228.27 .


Chemical Reactions Analysis

The unique fluorine effects in organic reactions have been studied extensively . Fluoroalkylation reactions, featuring the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds . In these reactions, fluorine substitution can dramatically influence the chemical outcome .

Scientific Research Applications

  • Photovoltaic Properties in Polymer Solar Cells : A phenyl compound with electron-withdrawing substituents was used as an additive in polymer solar cells, leading to enhanced power conversion efficiency due to improved short circuit current and fill factor. This study highlights the potential of such compounds in improving the efficiency of solar cells (Jeong et al., 2014).

  • Crystallographic Studies on Salts of Phenyl-Fluorone Derivatives : Research on 2,3,7-trihydroxy-9-phenyl-fluorone and its derivatives has revealed different orientations of the 9-phenyl group to be involved in intermolecular aromatic interactions. This study is significant for understanding the structural aspects of such compounds (Abrahams et al., 2009).

  • Copolymerization with Styrene : Novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates were synthesized and copolymerized with styrene, demonstrating the versatility of these compounds in creating new materials (Krause et al., 2019).

  • High-Performance Polymer Applications : Fluorinated phthalazinone monomers and their polymers were synthesized, showing good solubility and excellent thermal properties. Such polymers have potential as materials for optical waveguides (Xiao et al., 2003).

  • Optoelectronic Properties of Dithieno[3,2-b2′,3′-d]phospholes

    : A study on dithieno[3,2-b:2′,3′-d]phospholes with fluorinated phenyl groups revealed smaller HOMO-LUMO gaps, indicating their potential in electronic applications (Ren et al., 2009).

  • Tuning Electronic Properties of Conjugated Polythiophenes : Research on 3-Fluoro-4-hexylthiophene as a building block demonstrated its potential in adjusting the electronic properties of polythiophenes (Gohier et al., 2013).

  • Novel Poly(arylene ether)s Synthesis : Synthesis of new bisfluoro monomers and subsequent preparation of poly(arylene ether)s demonstrated high thermal stability and solubility, important for industrial applications (Salunke et al., 2007).

  • Biocatalytic Synthesis of Fluorinated Compounds : A study on the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using E. coli highlights the potential of biocatalysis in synthesizing fluorinated compounds, which are important in various industries (Liu et al., 2022).

Future Directions

The future directions of “3’-Fluoro-3-phenylpropiophenone” could involve its use in the synthesis of other complex organic compounds. Fluoro-organic compounds are of significant interest in the development and design of new bioactive materials and healthcare products . Therefore, “3’-Fluoro-3-phenylpropiophenone” could potentially play a role in these areas.

properties

IUPAC Name

1-(3-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHNVSUSEJTYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643975
Record name 1-(3-Fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898764-21-1
Record name 1-(3-Fluorophenyl)-3-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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